An In-Depth Technical Guide on the Chemical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol
An In-Depth Technical Guide on the Chemical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries. Its structural features, comprising a stereogenic center, a primary alcohol, a primary amine, and a fluorinated phenyl ring, make it a versatile and valuable chiral building block in asymmetric synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol, offering insights into its synthesis, characterization, and applications.
Physicochemical Properties
The physical and chemical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol are fundamental to its handling, application in synthesis, and biological activity. While experimental data for the free base is not extensively published, information for the hydrochloride salt and related racemic mixtures, along with predicted values, provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | - |
| Molecular Weight | 155.17 g/mol | - |
| Appearance | Predicted to be a solid at room temperature. | [1] |
| Melting Point | Data not available for the free base. | |
| Boiling Point | Predicted: 287.4 ± 25.0 °C | - |
| Density | Predicted: 1.208 ± 0.06 g/cm³ | - |
| Solubility | Soluble in water and alcohols; poorly soluble in non-polar solvents. | - |
| pKa | Predicted: 12.48 ± 0.10 | - |
| Optical Rotation | Data not available for the (S)-enantiomer. The direction and magnitude of optical rotation cannot be predicted from the (S) designation alone.[2][3] | - |
Note: The hydrochloride salt, (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS No. 1269773-21-8), is a solid and has a molecular weight of 191.63 g/mol .[4][5][6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethanol group, and the protons of the amine and hydroxyl groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton (CH-N) would be a multiplet, and the adjacent methylene protons (CH₂-O) would also form a multiplet. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The carbon of the chiral center (C-N) is expected around δ 50-60 ppm, and the methylene carbon (C-O) around δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for amino alcohols include the loss of water (M-18), loss of a hydroxymethyl radical (M-31), and cleavage alpha to the nitrogen atom.[7][8] Electrospray ionization (ESI) would be expected to show a prominent protonated molecule at [M+H]⁺ (m/z 156).[9]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-2-Amino-2-(4-fluorophenyl)ethanol is a key aspect of its utility. Several strategies can be employed, with the most common being asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
A prevalent method for the asymmetric synthesis of chiral amino alcohols is the reduction of the corresponding α-amino ketone or the reductive amination of an α-hydroxy ketone. However, a more direct and widely used approach for this class of compounds involves the reduction of the corresponding chiral α-amino acid.
Protocol: Asymmetric Reduction of (S)-4-Fluorophenylglycine
This protocol is based on the well-established method of reducing α-amino acids to their corresponding amino alcohols using a strong reducing agent like lithium aluminum hydride (LAH).
Materials:
-
(S)-4-Fluorophenylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
A solution of (S)-4-fluorophenylglycine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong reducing agent like LAH is crucial as it can reduce the carboxylic acid functional group directly to a primary alcohol.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water (Fieser workup). This procedure is critical for safely decomposing the excess LAH and precipitating the aluminum salts in a granular form that is easy to filter.
-
The resulting slurry is filtered through a pad of diatomaceous earth to remove the inorganic salts.
-
The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield (S)-2-Amino-2-(4-fluorophenyl)ethanol.
Chiral Resolution
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-Amino-2-(4-fluorophenyl)ethanol. This can be achieved through various techniques, including:
-
Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.
Analytical Methods for Enantiomeric Purity
Ensuring the enantiomeric purity of (S)-2-Amino-2-(4-fluorophenyl)ethanol is critical for its application in pharmaceuticals. Chiral HPLC is the most common and reliable method for this purpose.
Protocol: Chiral HPLC Analysis
While a specific validated method for this compound is not publicly detailed, a general approach using polysaccharide-based chiral stationary phases is highly effective for separating enantiomers of amino alcohols.[4][10][11][12][13][14]
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series) are often successful.
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.
Procedure:
-
Prepare a standard solution of the racemic 2-Amino-2-(4-fluorophenyl)ethanol and a sample solution of the (S)-enantiomer in the mobile phase or a compatible solvent.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the sample of the (S)-enantiomer to determine its enantiomeric purity by integrating the peak areas of both enantiomers.
Applications in Drug Development
Chiral amino alcohols are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of both an amine and a hydroxyl group provides two points for further chemical modification, allowing for the construction of complex molecular architectures. The 4-fluorophenyl moiety in (S)-2-Amino-2-(4-fluorophenyl)ethanol is particularly attractive for its potential to enhance the biological properties of drug candidates.
While specific examples of marketed drugs synthesized directly from (S)-2-Amino-2-(4-fluorophenyl)ethanol are not widely documented, its structural motif is present in various biologically active compounds. It serves as a valuable synthon for the preparation of:
-
Chiral ligands for asymmetric catalysis: The amino alcohol functionality can be used to synthesize ligands for metal-catalyzed asymmetric reactions.
-
Beta-blockers and other cardiovascular drugs: Many beta-blockers contain a similar 1-amino-2-ol substructure.
-
Antiviral and anticancer agents: The incorporation of fluorinated chiral building blocks is a common strategy in the design of novel therapeutic agents in these areas.[15][16]
The use of enantiomerically pure starting materials like (S)-2-Amino-2-(4-fluorophenyl)ethanol is essential to avoid the formation of diastereomeric mixtures in subsequent synthetic steps, which can be difficult and costly to separate.
Safety and Handling
(S)-2-Amino-2-(4-fluorophenyl)ethanol and its hydrochloride salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.
Storage: The compound and its salts should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[1][4][5]
Conclusion
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral building block with significant potential in the pharmaceutical and chemical industries. Its unique combination of functional groups and the presence of a fluorine atom make it a valuable starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic data, synthesis, and analytical methods for determining enantiomeric purity. A thorough understanding of these properties is essential for researchers and scientists working with this versatile compound in the development of new therapeutics and other advanced materials.
References
Click to expand
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
-
Jo, E., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-183. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-((4-fluorophenyl)amino)ethanol (C8H10FNO). Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(4-Fluorophenyl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, IPA, DMSO-d 6 insert) showing the hydride.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity. Retrieved from [Link]
-
Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Journal of Mass Spectrometry, e5043. [Link]
-
ResearchGate. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Retrieved from [Link]
-
Fukushima, T., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3958. [Link]
-
Chemistry LibreTexts. (2023, October 22). 3.6: Optical Activity. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio. Retrieved from [Link]
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. 1269773-21-8|(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 8. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]
- 9. PubChemLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. spectrabase.com [spectrabase.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scas.co.jp [scas.co.jp]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
